6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetic Resolution and Organic Synthesis
- Kinetic Resolution: The compound has been studied for the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation, providing a preparative method for obtaining enantiomerically pure compounds. This is significant in the field of chiral synthesis and pharmaceuticals (Vakarov et al., 2019).
- Building Blocks in Organic Synthesis: The compound's derivatives, specifically tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been identified as valuable building blocks in organic synthesis, demonstrating their utility in various chemical transformations (Guinchard et al., 2005).
Material Science and Fuel Cells
- Polybenzoxazine Membranes for Fuel Cells: A novel benzoxazine monomer containing the compound's structure was synthesized and used to develop cross-linked polybenzoxazine membranes. These membranes demonstrated high proton conductivity and low methanol permeability, making them promising for use in direct methanol fuel cells (Yao et al., 2014).
Antimicrobial and Larvicidal Activities
- Antimicrobial Activity: Some derivatives of the compound have shown significant antibacterial activity against various strains such as E. coli and Staphylococcus aureus. This highlights its potential in the development of new antimicrobial agents (Kadian et al., 2012).
- Larvicidal Activity: Novel triazinone derivatives, synthesized using a similar structural framework, exhibited mosquito larvicidal activity. This suggests the compound's potential in developing environmentally friendly pest control agents (Kumara et al., 2015).
Neuroprotective Agents
- Neuroprotection: Derivatives of 1,4-benzoxazine, structurally related to the compound, have demonstrated neuroprotective activity. This opens avenues for research into treatments for conditions like cerebral palsy (Largeron et al., 2001).
Properties
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-19(2,3)13-9-10-16-15(11-13)20(12-17(25-16)18(21)22)26(23,24)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVEPDWXQDIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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